molecular formula C19H14O8 B1211881 Flavodic Acid CAS No. 37470-13-6

Flavodic Acid

Cat. No.: B1211881
CAS No.: 37470-13-6
M. Wt: 370.3 g/mol
InChI Key: IGCSSLDDCHLXGL-UHFFFAOYSA-N
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Description

Flavodic acid is a polyphenolic compound with the molecular formula C19H14O8. It is a member of the flavonoid family, which are natural products widely distributed in the plant kingdom. Flavonoids are known for their diverse structures and significant ecological roles, such as serving as pigments in flowers and acting as chemotaxonomic markers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavodic acid can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the reaction of 2-phenyl-4H-chromen-4-one with diacetic acid under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources rich in flavonoids. Modern techniques such as microwave-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction are employed to enhance yield and efficiency while reducing energy and solvent consumption .

Chemical Reactions Analysis

Types of Reactions: Flavodic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Flavodic acid has a wide range of scientific research applications:

Mechanism of Action

Flavodic acid exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Flavodic acid is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it is unique in its specific structural features and biological activities:

This compound stands out due to its specific molecular structure, which allows it to interact uniquely with various biological targets and pathways.

Properties

CAS No.

37470-13-6

Molecular Formula

C19H14O8

Molecular Weight

370.3 g/mol

IUPAC Name

2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid

InChI

InChI=1S/C19H14O8/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24)

InChI Key

IGCSSLDDCHLXGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O

37470-13-6

Related CAS

13358-62-8 (di-hydrochloride salt)

Synonyms

2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone
2-phenyl-gamma-benzopyrone-5,7-dioxyacetate
flavodic acid
flavodic acid sodium salt
flavodic acid, disodium salt
Intercyton
Pericel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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